

Application Note: Determination of Free Diethanolamine in Cosmetics by Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: Diethanolamine

Cat. No.: B148175

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Abstract

This application note details a robust and sensitive method for the quantitative determination of free **diethanolamine** (DEA) in various cosmetic products using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and low volatility of **diethanolamine**, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to improve chromatographic separation and detection. The method involves a straightforward ultrasonic extraction of the cosmetic sample, followed by silylation of the extract and subsequent analysis by GC-MS. This procedure provides a reliable framework for researchers, scientists, and quality control professionals in the cosmetic and pharmaceutical industries to monitor the levels of free DEA, a substance restricted in cosmetic formulations due to potential health concerns.

Introduction

Diethanolamine (DEA) is an organic compound used in a variety of consumer products, including cosmetics, where it can function as an emulsifier, pH adjuster, or foaming agent. However, concerns have been raised about its safety, as it can react with other ingredients to form N-nitrosodiethanolamine (NDELA), a potent carcinogen.^[1] Consequently, the concentration of free DEA in cosmetic products is regulated in many jurisdictions.

Direct analysis of DEA by gas chromatography can be challenging due to its high polarity, which often leads to poor peak shape and low sensitivity.[2] To overcome these limitations, a derivatization step is typically employed to convert DEA into a more volatile and less polar compound. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for compounds containing active hydrogens, such as the hydroxyl and amino groups in **diethanolamine**. [3]

This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of free **diethanolamine** in cosmetic matrices. The method is based on established analytical principles and provides the necessary detail for implementation in a laboratory setting.

Experimental Protocol

Reagents and Materials

- Solvents: Ethanol (analytical grade), Acetonitrile (anhydrous, GC grade)
- Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
- Standard: **Diethanolamine** (DEA), 99% purity
- Internal Standard (IS): (Optional but recommended for improved quantitation) e.g., Triethanolamine-d15
- Anhydrous Sodium Sulfate
- Volumetric flasks, pipettes, and syringes
- Centrifuge tubes (15 mL)
- Ultrasonic bath
- Heating block or oven
- GC vials with inserts

- 0.45 μ m syringe filters

Standard and Calibration Curve Preparation

A stock solution of DEA (e.g., 1000 μ g/mL) is prepared by accurately weighing the standard and dissolving it in ethanol. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 10 μ g/mL). If an internal standard is used, it should be added to each calibration standard and sample at a constant concentration.

Sample Preparation

- Weighing: Accurately weigh approximately 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.
- Extraction: Add 5.0 mL of ethanol to the centrifuge tube.
- Ultrasonication: Place the tube in an ultrasonic bath and extract for 15 minutes.
- Centrifugation: Centrifuge the sample at 6000 rpm for 10 minutes to separate the solid matrix.
- Drying and Filtration: Transfer the supernatant to a clean tube containing anhydrous sodium sulfate to remove any residual water. Filter the extract through a 0.45 μ m syringe filter into a clean vial.

Derivatization Procedure

- Evaporation: Transfer a known volume (e.g., 1 mL) of the filtered extract or calibration standard into a clean GC vial. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitution: Add 100 μ L of anhydrous acetonitrile to the dried residue.
- Silylation: Add 100 μ L of BSTFA + 1% TMCS to the vial.
- Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

- Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument used.

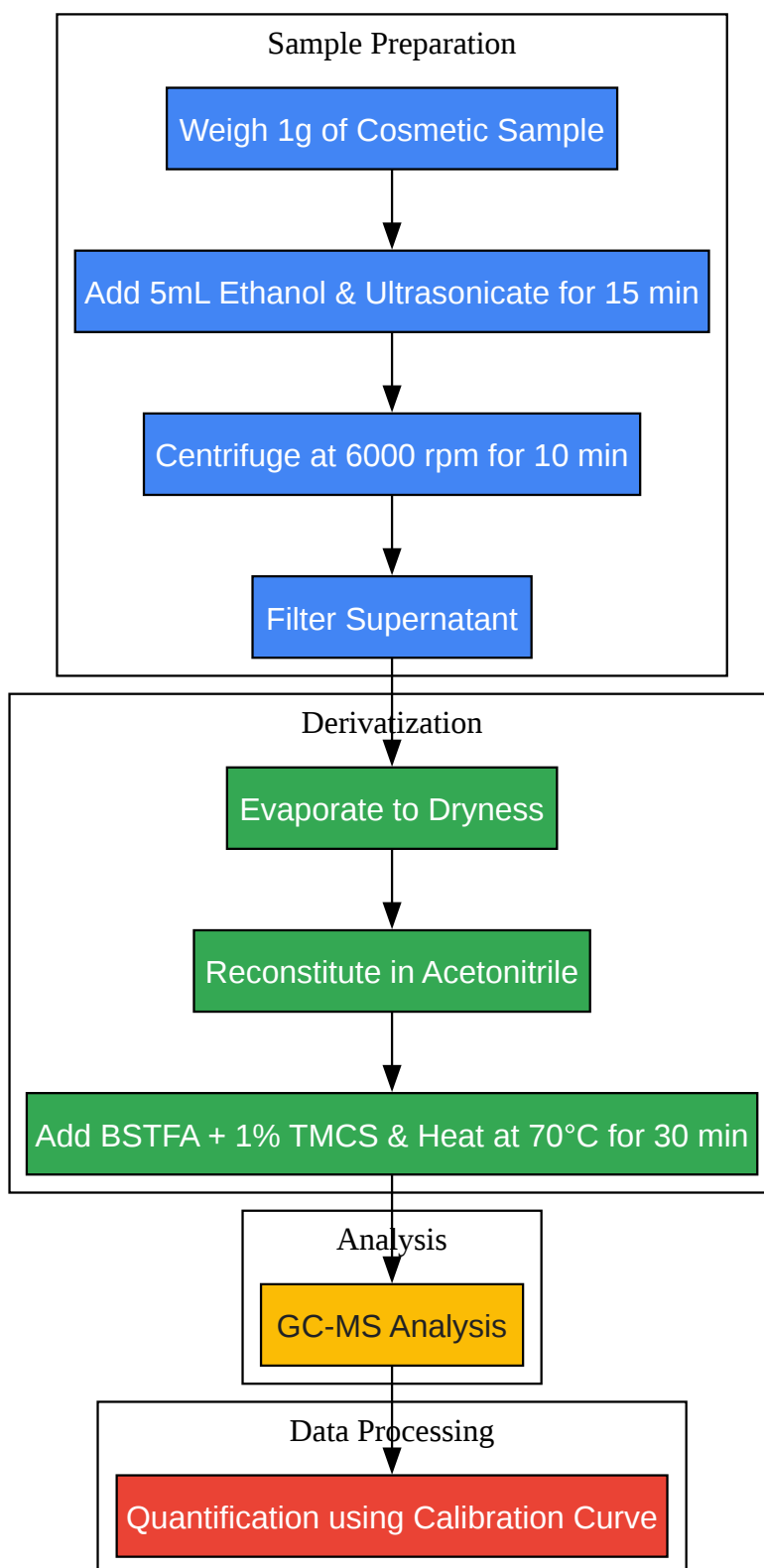
Parameter	Value
Gas Chromatograph	
Column	5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature	250°C
Injection Volume	1 µL
Injection Mode	Splitless
Carrier Gas	Helium, constant flow at 1.0 mL/min
Oven Temperature Program	Initial temperature 80°C, hold for 5 min, ramp at 30°C/min to 200°C, hold for 5 min, ramp at 50°C/min to 260°C, hold for 2 min.[4]
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Electron Energy	70 eV
Mass Scan Range	m/z 40-450
Data Acquisition	
Mode	Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Quantifier Ion for DEA-TMS	To be determined by analyzing a derivatized DEA standard.
Qualifier Ions for DEA-TMS	To be determined by analyzing a derivatized DEA standard.

Data Presentation

Quantitative data from a validated method for the analysis of alkanolamines in cosmetics using a similar analytical approach (LC-MS/MS) is summarized below to provide an indication of expected method performance.^[5]

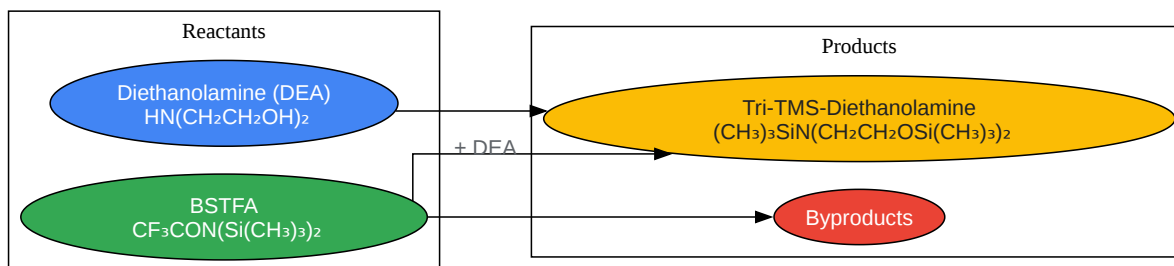
Parameter	Diethanolamine (DEA)
Linearity Range (ppb)	1 - 1000
Correlation Coefficient (r^2)	> 0.99
Limit of Detection (LOD) (ppb)	0.49
Limit of Quantification (LOQ) (ppb)	1.96
Intra-day Precision (%RSD)	< 9.38
Inter-day Precision (%RSD)	< 9.38
Accuracy/Recovery (%)	92.92 - 101.15

Visualizations



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Caption: Experimental workflow for the determination of free **diethanolamine** in cosmetics.



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Caption: Silylation reaction of **Diethanolamine** with BSTFA.

Discussion

The presented GC-MS method with a silylation derivatization step provides a sensitive and selective approach for the determination of free **diethanolamine** in cosmetics. The sample preparation procedure, involving ultrasonic extraction with ethanol, is straightforward and applicable to a wide range of cosmetic matrices such as creams, lotions, and shampoos.

Derivatization with BSTFA is a critical step that enhances the volatility and thermal stability of DEA, leading to improved chromatographic peak shape and increased sensitivity. The use of a mass spectrometer as a detector offers high selectivity, allowing for the confirmation of the analyte's identity based on its mass spectrum and reducing the likelihood of interference from the complex cosmetic matrix. For routine quality control with established separation, a Flame Ionization Detector (FID) could also be utilized.[6]

The method performance characteristics, as indicated by the data from a similar analytical technique, demonstrate that low levels of DEA can be accurately and precisely quantified. Laboratories implementing this method should perform a full validation according to their internal standard operating procedures and relevant regulatory guidelines to establish their own performance metrics.

Conclusion

This application note provides a detailed protocol for the determination of free **diethanolamine** in cosmetic products by GC-MS. The method is reliable, sensitive, and suitable for monitoring compliance with regulatory limits. The inclusion of a derivatization step is essential for achieving the required analytical performance for this polar analyte in complex matrices.

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